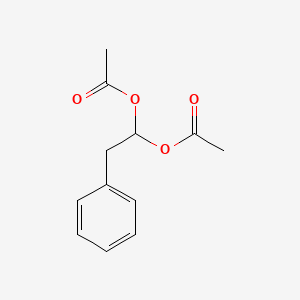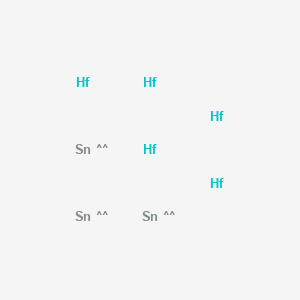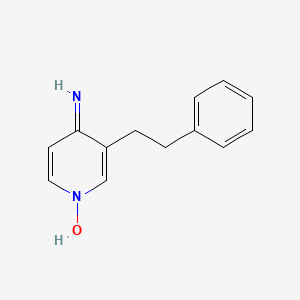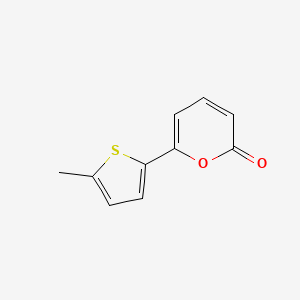
1,2-Dimethylidenecyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylidenecyclopropane is an organic compound that belongs to the class of cyclopropanes. It consists of a cyclopropane ring with two methylene groups attached to adjacent carbon atoms. This compound is known for its unique structural properties and high reactivity due to the ring strain in the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylidenecyclopropane can be synthesized through various methods. One common method involves the reaction of 1,2-dibromoethane with a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction leads to the formation of the cyclopropane ring with the elimination of hydrogen bromide (HBr).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylidenecyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1,2-Dimethylidenecyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethylidenecyclopropane involves its high reactivity due to the ring strain in the cyclopropane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclopropane: Similar structure but lacks the double bonds present in 1,2-Dimethylidenecyclopropane.
Cyclopropane: The simplest cyclopropane compound without any substituents.
Cyclopentane: A larger ring structure with five carbon atoms.
Uniqueness
This compound is unique due to its high ring strain and the presence of two methylene groups, which confer distinct reactivity and chemical properties compared to other cyclopropanes and cycloalkanes.
Properties
CAS No. |
18631-85-1 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
1,2-dimethylidenecyclopropane |
InChI |
InChI=1S/C5H6/c1-4-3-5(4)2/h1-3H2 |
InChI Key |
ZNKWTJLYBOAVHI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


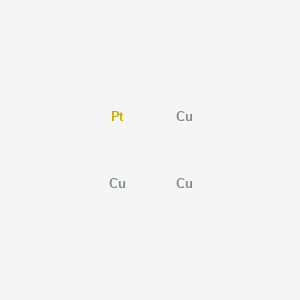
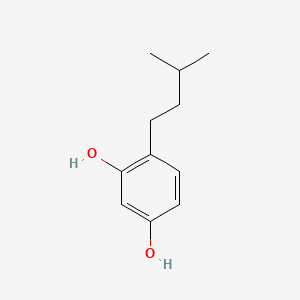
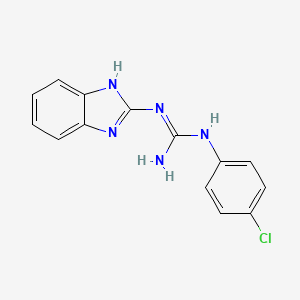
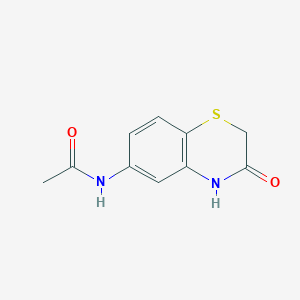

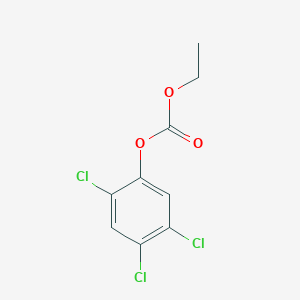
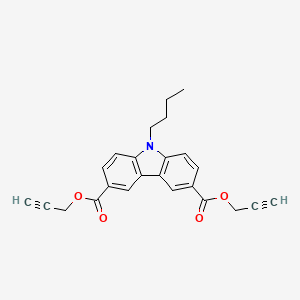
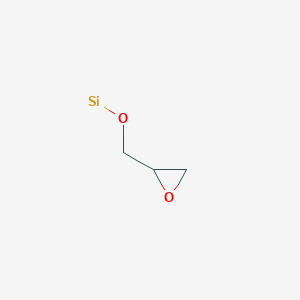
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

